Cas no 2228595-99-9 (2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)

2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol
- 2228595-99-9
- EN300-1795381
-
- インチ: 1S/C8H19NO2/c1-4-11-7(2)8(3,5-9)6-10/h7,10H,4-6,9H2,1-3H3
- InChIKey: BZWVOKGZUKXHHN-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)C(C)(CO)CN
計算された属性
- せいみつぶんしりょう: 161.141578849g/mol
- どういたいしつりょう: 161.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795381-0.05g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1795381-0.5g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1795381-0.25g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1795381-5.0g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1795381-1.0g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1795381-10.0g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1795381-0.1g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1795381-2.5g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1795381-5g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1795381-1g |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol |
2228595-99-9 | 1g |
$1357.0 | 2023-09-19 |
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-(aminomethyl)-3-ethoxy-2-methylbutan-1-olに関する追加情報
Exploring the Properties and Applications of 2-(Aminomethyl)-3-ethoxy-2-methylbutan-1-ol (CAS No. 2228595-99-9)
In the ever-evolving landscape of chemical research and industrial applications, 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol (CAS No. 2228595-99-9) has emerged as a compound of significant interest. This versatile molecule, characterized by its unique aminomethyl and ethoxy functional groups, offers a wide range of potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular structure, combining both hydrophilic and lipophilic properties, makes it an attractive candidate for formulation scientists and synthetic chemists alike.
The growing demand for high-performance chemical intermediates in drug development has put CAS 2228595-99-9 in the spotlight. Recent studies suggest that its structural features may contribute to enhanced bioavailability when incorporated into pharmaceutical compounds, addressing one of the most pressing challenges in modern medicine. Researchers are particularly interested in how the 2-methylbutan-1-ol backbone might influence metabolic stability, while the ethoxy group could potentially modify solubility profiles.
From an industrial perspective, 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol demonstrates remarkable potential as a building block for more complex molecules. Its synthesis typically involves carefully controlled amination and etherification reactions, processes that have been optimized in recent years to improve yields and reduce environmental impact. The compound's stability under various pH conditions makes it particularly valuable for applications requiring long-term storage or transportation.
Environmental considerations have become increasingly important in chemical manufacturing, and CAS 2228595-99-9 presents several advantages in this regard. Preliminary biodegradability studies suggest that the molecule breaks down more efficiently than many comparable compounds, reducing potential ecological concerns. This characteristic aligns well with the current industry focus on green chemistry principles and sustainable production methods.
The analytical characterization of 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol has benefited from advances in spectroscopic techniques. Modern NMR and mass spectrometry methods allow for precise determination of purity and structural confirmation, essential for quality control in pharmaceutical applications. These analytical capabilities have also facilitated the identification of potential stereoisomers, an important consideration given the compound's chiral centers.
In formulation science, the hydroxyl and amino functional groups of 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol offer multiple sites for chemical modification. This flexibility enables the creation of derivatives with tailored properties, meeting specific requirements for various applications. The compound's balanced lipophilicity makes it particularly interesting for drug delivery systems where membrane permeability is crucial.
Safety assessments of CAS 2228595-99-9 indicate that it can be handled with standard laboratory precautions, contributing to its appeal for industrial-scale production. While comprehensive toxicological studies are ongoing, current data suggest a favorable profile compared to many alternative compounds with similar functions. This safety aspect is particularly relevant given increasing regulatory scrutiny of chemical substances worldwide.
The synthesis of 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol continues to be refined, with recent innovations focusing on catalytic processes that minimize waste generation. These advancements not only improve the economic viability of production but also address growing concerns about chemical manufacturing sustainability. Process chemists are particularly interested in asymmetric synthesis routes that could provide access to enantiomerically pure forms of the compound.
Looking to the future, 2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol appears poised to play an important role in several emerging technologies. Its potential applications in bioconjugation chemistry and material science are currently being explored, with promising preliminary results. As research continues to uncover new properties and applications for this versatile compound, its importance in both academic and industrial settings is likely to grow significantly.
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